Diethyl [(3-benzoylphenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(3-benzoylphenyl)methyl]phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(3-benzoylphenyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction proceeds smoothly and tolerates various functionalities, making it suitable for the synthesis of pharmaceutically relevant compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using efficient catalysts and optimized reaction conditions. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can deliver high yields within a short reaction time . This method can be easily adapted for large-scale preparations.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(3-benzoylphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzyl derivatives.
Scientific Research Applications
Diethyl [(3-benzoylphenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphonate derivatives.
Mechanism of Action
The mechanism of action of diethyl [(3-benzoylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. For example, it can form an adsorptive protective layer on metallic surfaces, providing corrosion inhibition . In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl [(3-benzoylphenyl)methyl]phosphonate include:
Diethyl 4-methylbenzylphosphonate: Another phosphonate ester with similar chemical properties.
Phosphonic acids: Compounds with a similar phosphorus-oxygen-carbon structure.
Uniqueness
This compound is unique due to its specific benzoylphenylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Properties
CAS No. |
89765-35-5 |
---|---|
Molecular Formula |
C18H21O4P |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
[3-(diethoxyphosphorylmethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H21O4P/c1-3-21-23(20,22-4-2)14-15-9-8-12-17(13-15)18(19)16-10-6-5-7-11-16/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
HCALZZVACVIGCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.